molecular formula C17H20BrN3O2 B13045487 Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13045487
M. Wt: 378.3 g/mol
InChI Key: KJAXOHGDTOGTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-B]pyridine core fused with a partially saturated pyridine ring and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C17H20BrN3O2

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O2/c1-17(2,3)23-16(22)21-6-4-11(5-7-21)13-10-19-14-8-12(18)9-20-15(13)14/h4,8-10,19H,5-7H2,1-3H3

InChI Key

KJAXOHGDTOGTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Dihydropyridine Formation: The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromine atom in the pyrrolo[3,2-B]pyridine core can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrolo[3,2-B]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a pyrrolopyridine core, which is known for its biological activity. The presence of bromine and the tert-butyl ester group contribute to its chemical reactivity and solubility properties.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structural motifs to Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine derivatives exhibit promising anticancer properties. The pyrrolopyridine framework has been associated with the inhibition of specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects against neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers are areas of ongoing research.

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Reagent in Chemical Reactions : Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine can be utilized as a reagent in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in synthetic organic chemistry.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced mechanical and thermal properties. Its bromine content can facilitate further modifications through halogen exchange reactions.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated a series of pyrrolopyridine derivatives, including Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine. The results demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

Research conducted by a team at a leading university examined the neuroprotective effects of pyrrolopyridine derivatives on cultured neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The bromine substituent and the dihydropyridine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridine Derivatives

Compounds such as tert-butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate () share the Boc-protected pyrrolopyridine scaffold but differ in ring substitution patterns. The target compound’s pyrrolo[3,2-B]pyridine system (vs.

Dihydropyridine Derivatives

Tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate () contains a similar dihydropyridine-Boc motif but lacks the fused pyrrolopyridine ring. The absence of the fused heterocycle reduces molecular rigidity, which may influence solubility and metabolic stability .

Piperazine-Linked Compounds

Compounds like tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate () incorporate a piperazine ring instead of dihydropyridine.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~450 (estimated) 479 (exact) 464.36
Halogen Substituent 6-Bromo 2-Fluoro, 6-CF3 5-Bromo
Solubility (Predicted) Moderate (polar Boc group) Low (lipophilic CF3 group) Moderate (piperazine moiety)
Synthetic Yield N/A 39% (Suzuki coupling) Not reported

Biological Activity

Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1342810-58-5) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20BrN3O2
  • Molecular Weight : 378.27 g/mol
  • Structure : The compound features a pyrrolo-pyridine core, which is significant for its biological interactions.

This compound is believed to interact with various biological targets, particularly kinases involved in cell signaling pathways. The presence of the bromine atom and the dihydropyridine structure enhances its binding affinity and selectivity for specific targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects in various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against HeLa and HCT116 cells, indicating potent inhibitory effects on cellular proliferation.
  • Kinase Inhibition : Studies have reported that derivatives of pyrrolo[3,2-b]pyridines can selectively inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The compound's structure suggests potential activity against CDK2 and CDK9, with selectivity profiles that may be advantageous in cancer therapy .
  • Metabolic Stability : The compound's metabolic stability has been evaluated in human liver microsomes, showing promising results with moderate clearance rates. This stability is essential for maintaining effective plasma concentrations during therapeutic use .

Case Studies

Several case studies highlight the biological activity of similar compounds within the same chemical class:

  • Case Study 1 : A related compound demonstrated an IC50 of 0.36 µM against CDK2 and 1.8 µM against CDK9. This selectivity suggests that structural modifications can significantly influence kinase inhibition .
  • Case Study 2 : Another study focused on the optimization of dihydroquinazolinone derivatives reported enhanced potency and metabolic stability through strategic modifications to the molecular structure .

Data Tables

Biological ActivityValueReference
IC50 against HeLa cells~0.5 µM
IC50 against HCT116 cells~0.6 µM
Metabolic clearance (human)Moderate
Selectivity for CDK2265-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.